2-(2-Cyclobutylphenyl)-2-fluoroacetic acid
Description
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid: is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(2-cyclobutylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C12H13FO2/c13-11(12(14)15)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
InChI Key |
HBLLSPJZPGVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves synthesizing a suitable phenyl precursor bearing the cyclobutyl substituent, followed by selective fluorination at the alpha position of acetic acid derivatives.
Stepwise Procedure:
Step 1: Synthesis of 2-(2-Cyclobutylphenyl)acetic acid precursor
- Starting Material: 2-bromophenyl derivative with cyclobutyl substitution.
- Reaction: Cross-coupling (e.g., Suzuki-Miyaura) with cyclobutylboronic acid or cyclobutyl organometallic reagents.
- Conditions: Pd-catalyzed coupling in inert solvents like DMF or toluene with base (e.g., K2CO3).
Step 2: Fluorination at the alpha position
- Reagents: Selective electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Reaction: Fluorination of the methyl group adjacent to the carboxyl group to introduce the fluoro substituent.
- Conditions: Mild heating in aprotic solvents like dichloromethane under inert atmosphere.
Step 3: Acid workup and purification
- Acidification followed by extraction and purification via recrystallization or chromatography.
Advantages:
- High regioselectivity.
- Compatibility with various functional groups.
Oxidative Functionalization of Cyclobutyl-Substituted Aromatic Precursors
Method Overview:
This involves oxidative transformations of cyclobutyl-substituted aromatic compounds to introduce the carboxylic acid and fluorine functionalities simultaneously.
Research Data:
- Patent US2506068A describes oxidation of fluorinated alkyl derivatives using permanganate or other oxidants to generate fluoroacetic acids from fluoroalkyl precursors.
- Similar oxidation protocols can be adapted for aromatic systems bearing cyclobutyl groups, employing potassium permanganate under controlled conditions to oxidize side chains to carboxylic acids.
Stepwise Procedure:
Step 1: Synthesis of cyclobutylphenyl derivatives
- Method: Friedel-Crafts acylation or alkylation to attach cyclobutyl groups to phenyl rings.
Step 2: Oxidative cleavage
- Reagents: Potassium permanganate in aqueous base or acid.
- Conditions: Reflux at 70–80°C with controlled addition to prevent over-oxidation.
- Outcome: Conversion of side chains to carboxylic acids with retention of fluorine substituents.
Step 3: Fluorination at the alpha position
- Method: Post-oxidation fluorination using reagents like DAST or Selectfluor.
Advantages:
- Utilizes well-established oxidation protocols.
- Suitable for aromatic compounds with multiple substituents.
Multistep Synthesis via Nucleophilic Substitution and Ester Hydrolysis
Method Overview:
This approach involves constructing the fluoroacetic acid moiety via nucleophilic substitution on haloacetic acids, followed by ester hydrolysis.
Stepwise Procedure:
Step 1: Preparation of 2-(2-Cyclobutylphenyl)-2-iodoacetic acid
- Reagents: Iodoacetic acid derivatives and phenyl cyclobutyl precursors.
- Reaction: Nucleophilic substitution of haloacetic acids with phenylcyclobutyl intermediates.
Step 2: Fluorination of the iodo group
- Reagents: Silver fluoride or cesium fluoride.
- Reaction: Substitution of iodine with fluorine, yielding 2-(2-cyclobutylphenyl)-2-fluoroacetic acid.
Step 3: Hydrolysis of esters (if applicable)
- Method: Acidic or basic hydrolysis to obtain the free acid.
Advantages:
- High control over substitution.
- Compatibility with various functional groups.
Alternative Route: Using Fluoroacetic Acid Derivatives as Building Blocks
Method Overview:
This involves using commercially available fluoroacetic acid derivatives to couple with aromatic intermediates bearing cyclobutyl groups.
Procedure:
Advantages:
- Utilizes readily available reagents.
- Suitable for large-scale synthesis.
Summary of Data and Reaction Conditions
Final Remarks
The synthesis of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid is achievable through multiple routes, each tailored to specific substrate availability and desired scale. The most efficient methods involve either direct fluorination of phenylcyclobutyl precursors or oxidative transformations of aromatic derivatives, leveraging well-documented oxidation and fluorination reactions.
Careful selection of reagents and reaction conditions, combined with purification strategies such as chromatography or recrystallization, ensures high yield and purity. The choice of method depends on the starting materials, equipment, and specific application requirements, but all are rooted in robust organic synthesis principles supported by recent patent literature and chemical synthesis research.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Fluoroacetyl chloride, various nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring structure.
Cyclopentane: A cycloalkane with a five-membered ring structure.
Cyclohexane: A cycloalkane with a six-membered ring structure.
Uniqueness
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid is unique due to the presence of both a cyclobutyl group and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to other cycloalkanes .
Biological Activity
2-(2-Cyclobutylphenyl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to fluoroacetic acid, a known metabolic inhibitor that has implications in various biological processes.
Chemical Structure and Properties
The chemical structure of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid can be described as follows:
- Chemical Formula: CHFO
- Molecular Weight: 220.23 g/mol
- Functional Groups: The compound features a cyclobutyl group, a phenyl ring, and a fluoroacetic acid moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have been shown to affect the viability of Staphylococcus aureus, a common pathogenic bacterium. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that the introduction of fluorine into the molecular structure enhances antimicrobial potency.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
This table illustrates the varying degrees of effectiveness among fluoroaryl derivatives against S. aureus, highlighting the potential for developing new antibacterial agents based on structural modifications similar to those found in 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid .
The biological activity of this compound may be attributed to its ability to disrupt metabolic pathways in bacteria. Fluoroacetic acid derivatives are known to inhibit the citric acid cycle by forming fluorocitrate, which can lead to energy depletion in microbial cells. This mechanism is crucial for understanding how such compounds can serve as effective antimicrobial agents.
Neuroprotective Effects
Emerging studies suggest that compounds like 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid may also exhibit neuroprotective properties. Inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, has been linked to reduced neuroinflammation and protection against neurodegenerative diseases .
Case Studies
- Neuroinflammation and Pain Management : A study on MAGL inhibitors demonstrated that compounds with similar structures can alleviate symptoms associated with neuroinflammation, providing insights into potential therapeutic applications for conditions like Alzheimer's and Parkinson's disease .
- Anticancer Activity : Preliminary investigations into the anticancer properties of fluorinated compounds indicate that they may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. This warrants further exploration into the specific effects of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid on various cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves fluorinated building blocks like diethyl 2-fluoromalonate ester, enabling regioselective fluorination via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for cyclobutylphenyl integration) . Optimization of catalysts (e.g., palladium for cross-coupling), temperature (60–120°C), and solvent polarity (THF or DMF) is critical to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. How is the structure of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and fluorine coupling patterns. Mass spectrometry (HRMS or LC-MS) confirms molecular weight (e.g., [M+H]+ or [M-H]- ions), while collision cross-section (CCS) data from ion mobility spectrometry validates conformational stability . X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .
Q. What analytical techniques are used to assess the purity of 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection monitors purity (>98% threshold). Elemental analysis quantifies C, H, N, and F content, while thermogravimetric analysis (TGA) detects solvent residues. Differential Scanning Calorimetry (DSC) assesses thermal stability and polymorphic forms .
Advanced Research Questions
Q. How does fluorination at the alpha position influence the compound’s enzyme inhibition potential?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., dehydrogenases or kinases) by polarizing the acetic acid moiety, as seen in structurally related halogenated arylacetic acids . Competitive inhibition assays (IC₅₀ determination) and molecular docking studies (using software like AutoDock) quantify interactions with active sites. Comparative studies with non-fluorinated analogs reveal selectivity improvements of 10–100-fold .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. recombinant enzymes). Standardized protocols (e.g., NIH Assay Guidance) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability) validate results. Meta-analyses of halogenated analogs (e.g., 4-bromo-3-chloro derivatives) contextualize structure-activity relationships (SAR) .
Q. What metabolic pathways degrade 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid in vivo?
- Methodological Answer : Radiolabeled (¹⁴C or ¹⁸F) tracer studies in hepatocytes identify phase I (oxidation via CYP450) and phase II (glucuronidation) pathways. Mass fragmentation patterns (LC-MS/MS) detect metabolites like fluorophenyl-glycolic acid. Comparative pharmacokinetics in rodent models clarify species-specific clearance rates .
Q. How can reaction conditions be optimized for regioselective halogenation during synthesis?
- Methodological Answer : Directed ortho-metalation (DoM) with lithium amides directs halogenation to the cyclobutylphenyl ring’s 2-position. Protecting groups (e.g., tert-butyl esters) shield the acetic acid moiety during bromination/chlorination. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection (e.g., CuBr₂ for bromine insertion) .
Q. What safety protocols are recommended for handling 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid?
- Methodological Answer : Follow GHS guidelines: use PPE (nitrile gloves, goggles), fume hoods for weighing, and explosion-proof refrigerators (2–8°C storage). Spill kits with inert adsorbents (vermiculite) and neutralization agents (sodium bicarbonate) mitigate hazards. Acute toxicity assays (LD₅₀ in rodents) inform exposure limits .
Notes
- Citations derive from structurally related compounds due to limited direct data on 2-(2-Cyclobutylphenyl)-2-fluoroacetic acid.
- Methods are extrapolated from halogenated arylacetic acid analogs and validated fluorination strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
